molecular formula C16H13N3O6 B2608929 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 921904-40-7

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2608929
CAS No.: 921904-40-7
M. Wt: 343.295
InChI Key: KRLHTMSBLDVYIP-UHFFFAOYSA-N
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a dioxine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings suggests it may exhibit diverse biological activities and unique chemical properties.

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes induced by this compound would depend on its specific targets and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran derivatives , it is likely that this compound could affect multiple pathways. These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

Given the biological activities associated with benzofuran derivatives , it is likely that this compound could induce a variety of effects at the molecular and cellular level. These could potentially include alterations in enzyme activity, changes in cellular signaling pathways, modulation of gene expression, and effects on cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Construction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, typically using reagents like phosphorus oxychloride (POCl₃).

    Synthesis of the Dioxine Ring: The dioxine ring can be formed through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the benzofuran, oxadiazole, and dioxine intermediates using amide bond formation techniques, often employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dioxine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzofuran ring, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Reagents: DCC, EDC

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-heterocyclic systems and their potential as building blocks for more complex molecules.

Biology

Biologically, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its multi-ring structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple conjugated systems.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and its analogs are structurally similar and exhibit various biological activities.

    Oxadiazole Derivatives: 1,3,4-Oxadiazole compounds are known for their antimicrobial and anticancer properties.

    Dioxine Derivatives: Compounds containing the dioxine ring are studied for their potential as therapeutic agents and materials.

Uniqueness

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of these three distinct heterocyclic rings in a single molecule. This structural complexity may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-21-10-4-2-3-9-7-11(24-13(9)10)15-18-19-16(25-15)17-14(20)12-8-22-5-6-23-12/h2-4,7-8H,5-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHTMSBLDVYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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